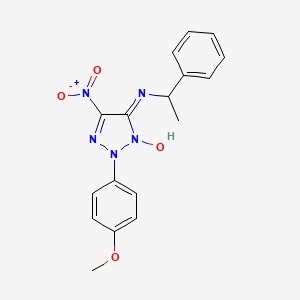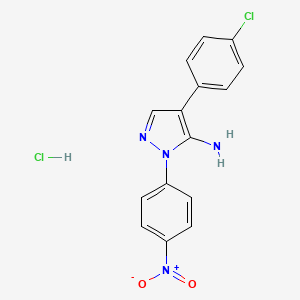
2-(4-methoxyphenyl)-5-nitro-N-(1-phenylethyl)-2H-1,2,3-triazol-4-amine 3-oxide
Overview
Description
2-(4-methoxyphenyl)-5-nitro-N-(1-phenylethyl)-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MNPTA and is a triazole derivative that has been synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action of MNPTA is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins. MNPTA has been shown to bind to specific sites on proteins and enzymes, which can inhibit their function. MNPTA has also been shown to induce apoptosis in cancer cells, which could be due to its ability to disrupt the function of specific proteins involved in cell growth and survival.
Biochemical and Physiological Effects:
MNPTA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MNPTA can inhibit the growth of cancer cells and bacteria. MNPTA has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that MNPTA can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
MNPTA has several advantages for lab experiments, including its high purity and stability. MNPTA can also be synthesized in large quantities, making it readily available for use in experiments. However, MNPTA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for MNPTA research, including:
1. Further studies to understand the mechanism of action of MNPTA and its potential applications in medicine and materials science.
2. Development of MNPTA derivatives with improved properties, such as increased potency or selectivity.
3. Studies to investigate the potential use of MNPTA as a fluorescent probe for imaging and tracking proteins in cells.
4. Studies to investigate the potential use of MNPTA in organic electronics and optoelectronics.
In conclusion, MNPTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPTA has been synthesized using a specific method and has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and materials science. MNPTA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. There are several future directions for MNPTA research, including further studies to understand its mechanism of action and its potential applications in medicine and materials science.
Scientific Research Applications
MNPTA has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNPTA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. MNPTA has also been studied for its antimicrobial and antifungal properties.
In biochemistry, MNPTA has been used as a probe to study the mechanism of action of various enzymes and proteins. MNPTA has been shown to bind to specific sites on proteins and enzymes, which can be used to study their function and regulation. MNPTA has also been used as a fluorescent probe to study the localization and trafficking of proteins in cells.
In materials science, MNPTA has been studied for its potential applications in organic electronics and optoelectronics. MNPTA has been shown to exhibit good charge transport properties, making it a promising candidate for use in electronic devices.
properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-nitro-N-(1-phenylethyl)triazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-12(13-6-4-3-5-7-13)18-16-17(22(24)25)19-20(21(16)23)14-8-10-15(26-2)11-9-14/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISDSHWGOLDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({2-methyl-3-[(3-methylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B4197698.png)
![N,N-dibenzyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4197706.png)

![1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B4197717.png)
amino]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B4197718.png)
![2-[3-methyl-1-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4197734.png)
![1-(7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4197740.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4197747.png)
![4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4197755.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4197762.png)
![ethyl 1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4197764.png)
![4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4197770.png)
![N-benzyl-1-[(4-chlorophenoxy)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4197772.png)
![6-chloro-4-(3,4,5-trimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197778.png)